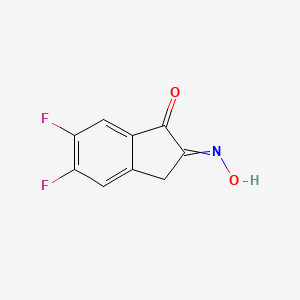








|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[C:7](=O)[C:6](=[N:13]O)[CH2:5]2.Cl>[Pd].C(O)(=O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[CH2:7][CH:6]([NH2:13])[CH2:5]2
|


|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1.07 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
3.97 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2CC(C(C2=CC1F)=O)=NO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The heterogeneous solution was filtered through a bed of Celite with the celite
|
|
Type
|
WASH
|
|
Details
|
being rinsed thoroughly with chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residual dark oil dissolved in water
|
|
Type
|
EXTRACTION
|
|
Details
|
The organics were extracted with chloroform three times
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residual amber oil purified by column chromatography (10% MeOH/CH2Cl2)
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2CC(CC2=CC1F)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 6.26 mmol | |
| AMOUNT: MASS | 1.06 g | |
| YIELD: CALCULATEDPERCENTYIELD | 31% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |